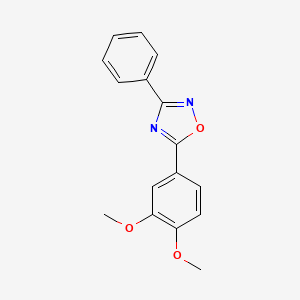

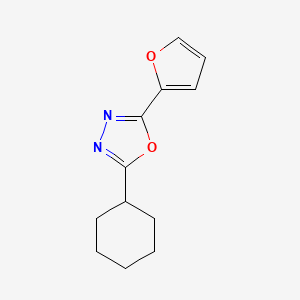

![molecular formula C13H21N2O2P B5589681 (1-哌啶基甲基)[2-(4-吡啶基)乙基]膦酸](/img/structure/B5589681.png)

(1-哌啶基甲基)[2-(4-吡啶基)乙基]膦酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related phosphinic acids involves methods such as the one-pot reaction yielding pyrrolidinylphosphinic acids and their piperidine and perhydroazepine homologues from corresponding pyrroline trimer and bis(trimethylsilyl) phosphonite with high efficiency (Xian-yun Jiao et al., 1994). Additionally, aminophosphinic acids in the pyridine series are synthesized through reactions involving N-(benzyl)-pyridylmethylimines and ethyl phenylphosphinate, showcasing the versatility of phosphinic acid derivatives in synthesis (B. Boduszek, 2003).

Molecular Structure Analysis

The molecular and crystal structures of related piperidine derivatives have been determined using X-ray diffraction, revealing the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. These studies highlight the conformational flexibility of hydroxy derivatives of hydropyridine and their ability to form an extended network of hydrogen bonds (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties

Aminophosphinic acids in the pyridine series exhibit interesting chemical behavior, such as the cleavage of pyridine-2- and pyridine-4-methyl(amino)phosphinic acids in acidic solutions to form secondary amines and phosphonic or diphenylphosphinic acids. These reactions demonstrate the reactivity and potential utility of these compounds in synthetic chemistry (B. Boduszek et al., 2006).

科学研究应用

合成和化学性质

新的制备方法:已经开发出一种合成 2-吡咯烷基膦酸及其同系物(包括哌啶和全氢氮杂菲)的新方法。该方法涉及一锅反应,可以高效地生成这些化合物,表明其可用于合成相关的膦酸衍生物 (焦等人,1994)。

络合性质:对氨基烷基膦酸(包括哌啶衍生物)的研究表明,这些化合物具有与各种金属离子的显着络合性质。这项研究提供了对其在配位化学和金属离子传感中的潜在应用的见解 (卢克什等人,1990)。

氢氨甲基化反应:使用特定的膦配体对 1-辛烯和哌啶进行氢氨甲基化,表现出很高的活性和选择性。这一发现表明了在催化和有机合成中使用相关膦酸衍生物的潜力 (哈默斯等人,2009)。

合成应用:已经开发出一种方便的新型氨基甲基膦酸及其衍生物(包括具有 N-烷基 4-羟基哌啶部分的衍生物)的合成方法。该方法为一系列水溶性酸提供了合成途径,这些酸在制药和农业中具有潜在应用 (普里申科等人,2019)。

生物学和药用

- 抗惊厥活性:合成了 4-(膦烷基)和 4-(膦烯基)-2-哌啶羧酸,并进行了生物学评估,重点介绍了它们在 N-甲基-D-天冬氨酸 (NMDA) 受体上的活性以及抗惊厥特性。这些结果强调了膦酸衍生物在神经药理学中的治疗潜力 (哈奇森等人,1989)。

材料科学和催化

- 催化应用:在氢氨甲基化反应中使用特定的氨基官能化配体表明,类似于“(1-哌啶基甲基)[2-(4-吡啶基)乙基]膦酸”的化合物可以用作催化过程中的有效配体,有可能提高有机合成中的反应效率和选择性 (哈默斯等人,2009)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

piperidin-1-ylmethyl(2-pyridin-4-ylethyl)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N2O2P/c16-18(17,12-15-9-2-1-3-10-15)11-6-13-4-7-14-8-5-13/h4-5,7-8H,1-3,6,9-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAYTBAFXQVMEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CP(=O)(CCC2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N2O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-phenoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589612.png)

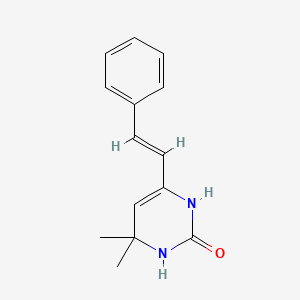

![(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5589636.png)

![4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5589649.png)

![5-{[(2-pyridinylthio)acetyl]amino}isophthalic acid](/img/structure/B5589657.png)

![3-(2-chloro-6-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589661.png)

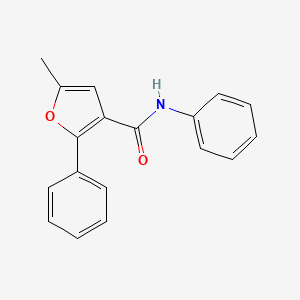

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5589662.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5589691.png)